

Application Notes and Protocols for the Analysis of 17-Hydroxyheptadecanoic Acid

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Compound of Interest

Compound Name: 17-Hydroxyheptadecanoic acid

Cat. No.: B084097

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

17-hydroxyheptadecanoic acid is an omega-hydroxy long-chain fatty acid. As a member of the odd-chain fatty acid family, it can serve as a valuable biomarker in various biological and environmental samples. Its terminal hydroxyl group adds polarity, requiring specific analytical considerations for accurate quantification. These application notes provide detailed protocols for the analysis of **17-hydroxyheptadecanoic acid** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with information on its primary metabolic pathway.

Physicochemical Properties of 17-Hydroxyheptadecanoic Acid

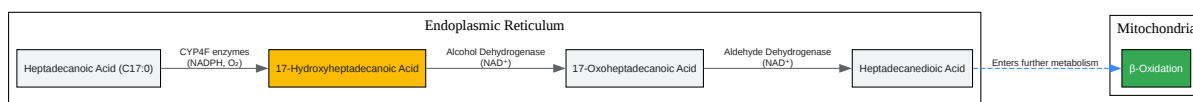
A solid understanding of the analyte's properties is crucial for method development.

Property	Value	Source
CAS Number	13099-34-8	[1]
Molecular Formula	C ₁₇ H ₃₄ O ₃	[1]
Molecular Weight	286.45 g/mol	[2]
Alternate Names	omega-Hydroxy C17:0 fatty acid	[1]
Appearance	Solid	-

Metabolic Pathway: Omega-Oxidation of Fatty Acids

17-hydroxyheptadecanoic acid is a key intermediate in the omega-oxidation pathway of heptadecanoic acid. This metabolic route is an alternative to the more common beta-oxidation, particularly for medium-chain fatty acids, and becomes more significant when beta-oxidation is impaired. The omega-oxidation pathway is primarily located in the smooth endoplasmic reticulum of liver and kidney cells.[3]

The process begins with the introduction of a hydroxyl group at the omega (ω) carbon, the carbon atom furthest from the carboxyl group, a reaction catalyzed by cytochrome P450 enzymes.[3][4] This is followed by sequential oxidation steps to form a dicarboxylic acid, which can then enter mainstream metabolic pathways like beta-oxidation.[3][5]



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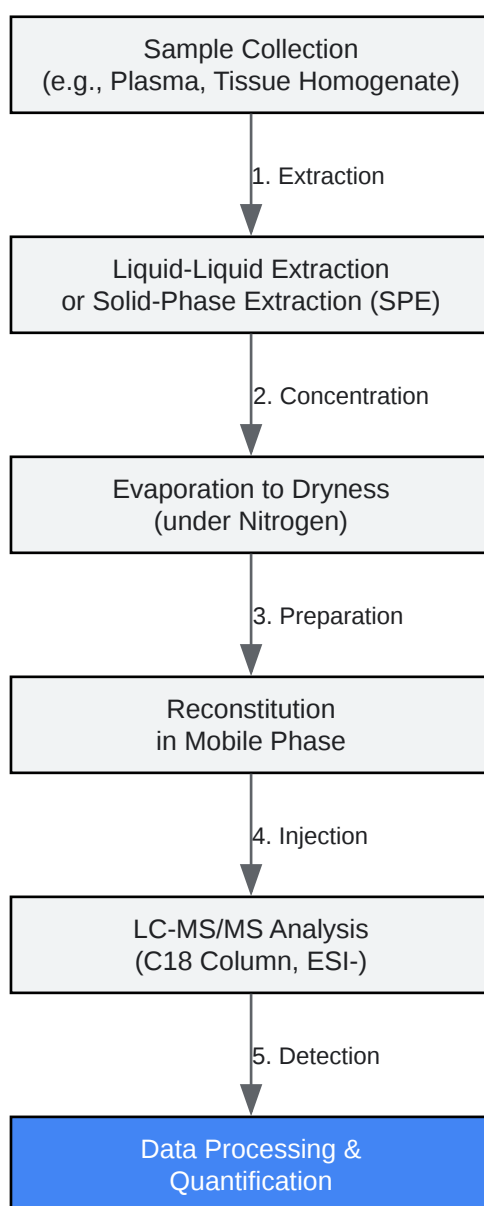
Figure 1: Omega-oxidation pathway of heptadecanoic acid.

Analytical Protocols

Two primary methods for the quantification of **17-hydroxyheptadecanoic acid** are presented: LC-MS/MS for direct analysis and GC-MS, which requires derivatization.

Protocol 1: Quantitative Analysis by LC-MS/MS

This method is suitable for the direct analysis of **17-hydroxyheptadecanoic acid** in biological matrices with high sensitivity and specificity.



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Figure 2: Workflow for LC-MS/MS analysis.

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
 - Load 100 μ L of the sample (e.g., plasma, pre-acidified with formic acid to pH ~3).
 - Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
 - Elute the analyte with 1 mL of methanol or acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.
- LC-MS/MS Conditions:
 - LC System: Standard HPLC or UHPLC system.
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A typical gradient would be to start at 60% B, increase to 98% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 μ L.
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization, Negative (ESI-).

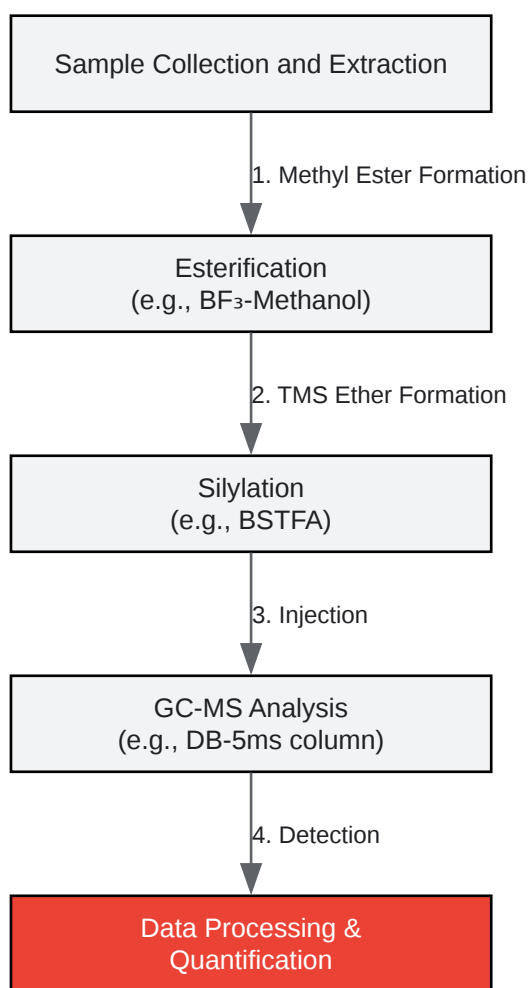
- MRM Transitions: The deprotonated molecule $[M-H]^-$ is used as the precursor ion. Product ions are generated by collision-induced dissociation.

The following table summarizes typical performance characteristics for an LC-MS/MS assay for a long-chain hydroxy fatty acid, which can be expected for **17-hydroxyheptadecanoic acid**.

Parameter	Value
Precursor Ion (m/z)	285.2
Product Ion 1 (m/z)	267.2 (Loss of H ₂ O)
Product Ion 2 (m/z)	59.0 (Acetate fragment)
Linear Range	1 - 1000 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Recovery	85 - 105%

Protocol 2: Quantitative Analysis by GC-MS

GC-MS analysis of hydroxy fatty acids requires derivatization to increase their volatility and thermal stability.^[6] This protocol involves a two-step derivatization: esterification of the carboxyl group followed by silylation of the hydroxyl group.



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Figure 3: Workflow for GC-MS analysis with derivatization.

- Derivatization:
 - Step 1: Esterification: To the dried sample extract, add 500 μ L of 14% Boron Trifluoride in Methanol (BF₃-Methanol). Heat at 60°C for 30 minutes. Cool to room temperature. Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge. Collect the upper hexane layer containing the fatty acid methyl ester (FAME). Evaporate the hexane.
 - Step 2: Silylation: To the dried FAME, add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 μ L of pyridine. Heat at 70°C for 30 minutes.[6] The sample is now ready for GC-MS analysis.
- GC-MS Conditions:

- GC System: Standard Gas Chromatograph.
- Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
- Injector Temperature: 250°C.
- Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.

The following table outlines expected mass spectral data for the derivatized **17-hydroxyheptadecanoic acid**.

Derivative	Characteristic Ions (m/z)	Notes
Methyl Ester, TMS Ether	M ⁺ : 372	Molecular ion of the derivatized compound.
M-15: 357	Loss of a methyl group from a TMS group.	
M-31: 341	Loss of a methoxy group (-OCH ₃).	
73	Fragment ion characteristic of the TMS group.	
74	McLafferty rearrangement ion for methyl esters.	

Disclaimer: These protocols are intended as a guideline and may require optimization for specific sample matrices and instrumentation. For research use only. Not for use in diagnostic

procedures.

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